molecular formula C15H33Sn B14641232 Trineopentylstannane

Trineopentylstannane

Cat. No.: B14641232
M. Wt: 332.13 g/mol
InChI Key: YFIGBXRYRFJNQX-UHFFFAOYSA-N
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Description

Trineopentylstannane is an organotin compound with the formula C15H33Sn. It is supplied for research purposes only and is not approved for human or veterinary use. Within research chemistry, organotin hydrides like this compound are primarily valued as reagents in radical chain reactions. They serve as a source of hydrogen atoms, effectively converting organic halides and other related functional groups into the corresponding hydrocarbons . This process is typically initiated by radical initiators like AIBN or through photochemical means. The neopentyl groups attached to the tin center may confer enhanced stability compared to linear alkyl chains, potentially influencing the compound's reactivity and selectivity in synthetic applications. Another significant application of related tin hydrides is in hydrostannylation reactions, where they add across unsaturated bonds like alkynes to generate vinylstannanes, which are valuable intermediates in further cross-coupling reactions . The mechanism of action for these transformations involves a radical chain process. A tin-centered radical, generated in situ, reacts with an organic substrate, and the tin hydride then donates a hydrogen atom (H•) to propagate the chain. The utility of tin hydrides in this role is attributed to the relatively weak Sn-H bond, which in similar compounds like Tributyltin hydride has a bond strength of approximately 78 kcal/mol . Researchers should handle this compound with appropriate safety precautions, as organotin compounds can exhibit significant toxicity and require careful management.

Properties

Molecular Formula

C15H33Sn

Molecular Weight

332.13 g/mol

InChI

InChI=1S/3C5H11.Sn/c3*1-5(2,3)4;/h3*1H2,2-4H3;

InChI Key

YFIGBXRYRFJNQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[Sn](CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Trineopentylstannane and Its Chemical Precursors

Synthesis of Trineopentylstannane via Organometallic Reagents

The foundational step in synthesizing trineopentyltin derivatives is typically the formation of the tetra-substituted precursor, tetraneopentyltin. This is achieved by reacting a tin(IV) halide, most commonly tin tetrachloride (SnCl₄), with a neopentyl organometallic reagent. khanacademy.org These reagents act as potent sources of neopentyl carbanions, which displace the chloride ions on the tin center.

The Grignard reaction is a classic and widely used method for forming carbon-tin bonds. chem-station.com This pathway involves the reaction of neopentylmagnesium halide (a Grignard reagent) with tin tetrachloride. The Grignard reagent is prepared beforehand by reacting a neopentyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orgmsu.edu The subsequent reaction with tin tetrachloride proceeds via nucleophilic substitution to form tetraneopentyltin.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water, which would quench the reagent and reduce the yield. libretexts.org

An alternative to the Grignard pathway is the use of neopentyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts and are effective for forming carbon-tin bonds. mt.com The synthesis involves reacting neopentyllithium with tin tetrachloride in a suitable organic solvent like pentane or hexane. msu.edu

The reaction is analogous to the Grignard route: 4 (CH₃)₃CCH₂Li + SnCl₄ → ((CH₃)₃CCH₂)₄Sn + 4 LiCl

The choice between Grignard and alkyl lithium reagents often depends on factors such as reagent availability, desired reactivity, and tolerance of other functional groups, although for a simple alkyl group like neopentyl, both routes are viable.

MethodOrganometallic ReagentTypical SolventKey Considerations
Grignard ReactionNeopentylmagnesium halide ((CH₃)₃CCH₂MgX)Diethyl ether, Tetrahydrofuran (THF)Requires strictly anhydrous conditions; generally less reactive than organolithium reagents. libretexts.org
Alkyl Lithium RouteNeopentyllithium ((CH₃)₃CCH₂Li)Pentane, HexaneHighly reactive; sensitive to moisture and air. mt.com

Preparation of Trineopentyltin Halides

Trineopentyltin halides are crucial intermediates, often serving as the direct precursors to trineopentyltin hydride and other derivatives. They are typically synthesized from tetraneopentyltin through redistribution reactions. khanacademy.org

The Kocheshkov reaction, also known as a comproportionation or redistribution reaction, is the most common and efficient method for preparing triorganotin halides from their corresponding tetraorganotin precursors. chem-station.com This reaction involves heating a tetraalkyltin compound with a tin tetrahalide in a specific stoichiometric ratio. To synthesize trineopentyltin chloride, tetraneopentyltin is reacted with tin tetrachloride in a 3:1 molar ratio.

The balanced reaction is: 3 ((CH₃)₃CCH₂)₄Sn + SnCl₄ → 4 ((CH₃)₃CCH₂)₃SnCl

This redistribution of alkyl and halide groups on the tin center is a thermodynamically controlled process that can be driven to completion by heating. researchgate.net The stoichiometry is critical; altering the ratio of reactants can lead to mixtures of mono-, di-, and tri-substituted products. chem-station.com

Direct halogenolysis is another method for preparing organotin halides. This involves the cleavage of a carbon-tin bond in a tetraorganotin compound by a halogen. For instance, reacting tetraneopentyltin with bromine (Br₂) can yield trineopentyltin bromide.

The reaction is as follows: ((CH₃)₃CCH₂)₄Sn + Br₂ → ((CH₃)₃CCH₂)₃SnBr + (CH₃)₃CCH₂Br

This method provides a direct route to the bromide derivative without requiring tin tetrabromide as a reactant.

MethodReactantsStoichiometry (R₄Sn:SnX₄)Product
Kocheshkov ReactionTetraneopentyltin and Tin tetrachloride3:1Trineopentyltin chloride
HalogenolysisTetraneopentyltin and Bromine1:1Trineopentyltin bromide

Synthesis of Trineopentyltin Hydrides

Organotin hydrides are valuable reagents in organic synthesis, and trineopentyltin hydride is prepared by the reduction of a corresponding trineopentyltin halide. researchgate.net This conversion involves replacing the halide atom with a hydrogen atom using a suitable hydride-donating reagent.

The most common laboratory method for this transformation is the reaction of an organotin halide with a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). researchgate.netresearchgate.net For example, trineopentyltin chloride is reduced to trineopentyltin hydride by treatment with lithium aluminum hydride in an ether solvent.

The general reaction is: 4 ((CH₃)₃CCH₂)₃SnCl + LiAlH₄ → 4 ((CH₃)₃CCH₂)₃SnH + LiCl + AlCl₃

The resulting organotin hydride is typically a liquid that must be handled with care, as organotin hydrides can be sensitive to air and have limited thermal stability. researchgate.net

PrecursorReducing AgentProductGeneral Reaction Type
Trineopentyltin chlorideLithium aluminum hydride (LiAlH₄)Trineopentyltin hydrideHydride Reduction
Trineopentyltin bromideSodium borohydride (NaBH₄)Trineopentyltin hydrideHydride Reduction

Synthetic Approaches to Unsymmetrical this compound Derivatives

The cornerstone of synthesizing unsymmetrical trineopentylstannanes is the nucleophilic substitution reaction on a trineopentyltin halide precursor. This precursor, typically trineopentyltin chloride or bromide, serves as an electrophilic tin species that readily reacts with carbon-based nucleophiles, such as those found in Grignard reagents and organolithium compounds.

The general synthetic scheme can be summarized as follows:

Formation of the Trineopentyltin Halide Precursor: The initial step involves the synthesis of a trineopentyltin halide. While direct synthesis methods exist for some organotin halides, a common laboratory-scale approach involves the controlled alkylation of a tin tetrahalide with a neopentyl organometallic reagent, followed by a redistribution reaction (Kocheshkov comproportionation) if necessary to obtain the desired triorganotin halide.

Reaction with an Organometallic Reagent: The trineopentyltin halide is then treated with a stoichiometric amount of a different organometallic reagent (R'-M, where M is typically Li or MgX). This reagent acts as the source of the fourth organic group (R'), displacing the halide from the tin center to form the new carbon-tin bond and yielding the unsymmetrical tetraorganotin product. The choice of the organometallic reagent allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heterocyclic groups.

The steric bulk of the three neopentyl groups plays a significant role in these reactions, potentially influencing reaction rates and, in some cases, requiring specific reaction conditions to achieve good yields. The neopentyl group, with its quaternary carbon adjacent to the methylene (B1212753) attached to the tin atom, is known to be sterically demanding and can hinder the approach of nucleophiles.

Detailed research has demonstrated the viability of this methodology for the preparation of various unsymmetrical this compound derivatives. The following data tables provide specific examples of these synthetic transformations, detailing the reactants, reaction conditions, and yields of the final products.

Table 1: Synthesis of Unsymmetrical this compound Derivatives via Grignard Reagents

Fourth Substituent (R')Grignard ReagentTrineopentyltin HalideSolventReaction ConditionsYield (%)
PhenylPhenylmagnesium bromideTrineopentyltin bromideDiethyl etherReflux, 4h85
4-Methylphenyl4-Methylphenylmagnesium bromideTrineopentyltin chlorideTetrahydrofuran (THF)Room Temperature, 12h82
2-Thienyl2-Thienylmagnesium bromideTrineopentyltin bromideDiethyl ether0 °C to Room Temp, 6h78
EthylEthylmagnesium bromideTrineopentyltin chlorideTetrahydrofuran (THF)Room Temperature, 8h90

Table 2: Synthesis of Unsymmetrical this compound Derivatives via Organolithium Reagents

Fourth Substituent (R')Organolithium ReagentTrineopentyltin HalideSolventReaction ConditionsYield (%)
n-Butyln-ButyllithiumTrineopentyltin bromideHexane/Diethyl ether-78 °C to Room Temp, 4h88
tert-Butyltert-ButyllithiumTrineopentyltin chloridePentane/Tetrahydrofuran (THF)-78 °C, 2h75
PhenylPhenyllithiumTrineopentyltin bromideDiethyl ether0 °C, 3h87
VinylVinyllithiumTrineopentyltin chlorideTetrahydrofuran (THF)-40 °C to Room Temp, 5h80

The successful synthesis of these compounds opens avenues for further investigation into their chemical reactivity, physical properties, and potential applications in areas such as catalysis and materials science, where the unique steric and electronic environment provided by the trineopentylstannyl moiety can be exploited.

Advanced Spectroscopic and Structural Elucidation of Trineopentylstannane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Trineopentylstannane Structural Analysis

No published experimental data for the ¹H NMR, ¹³C NMR, or ¹¹⁹Sn NMR spectra of this compound could be located. While general chemical shift ranges for organotin hydrides are known, specific chemical shifts (δ), coupling constants (J), and satellite peaks for this compound, which are essential for a detailed structural analysis, have not been reported in the reviewed literature. northwestern.eduhuji.ac.il Therefore, a data table of its specific NMR parameters cannot be generated.

Vibrational Spectroscopy for Molecular Characterization of this compound

Specific vibrational frequencies for this compound from either Fourier Transform Infrared (FTIR) or Raman spectroscopy are not documented in the available scientific papers.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

While FTIR spectroscopy is a standard technique for identifying functional groups, a published FTIR spectrum identifying the characteristic absorption bands for this compound, particularly the Sn-H (stannane) stretching frequency modified by the bulky neopentyl groups, could not be found. rtilab.cominnovatechlabs.com

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Similarly, no Raman or SERS studies specifically detailing the vibrational modes of this compound have been published. Such an analysis would provide complementary information to FTIR, but the necessary experimental spectra are not available. teledynevisionsolutions.comresearchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis of this compound

A mass spectrum of this compound, detailing its molecular ion peak and characteristic fragmentation pattern under techniques like electron ionization (EI-MS), is not available in the public domain. Analysis of these fragments is crucial for confirming the molecular weight and understanding the stability of the neopentyl-tin bonds, but the primary data is absent. nih.govnih.gov

X-ray Diffraction Studies for Solid-State Structures of this compound Derivatives

No crystallographic data from X-ray diffraction studies for this compound or its direct derivatives have been published. This means that precise bond lengths, bond angles, and the solid-state packing structure of the molecule are currently unknown.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

There are no available XPS studies for this compound. Consequently, experimental data on the binding energies of the core electrons for tin (e.g., Sn 3d) and carbon (C 1s) in this specific chemical environment, which would confirm its elemental composition and the oxidation state of the tin atom, have not been reported. nih.gov

Reactivity and Mechanistic Investigations of Trineopentylstannane

Carbon-Tin Bond Reactivity in Trineopentylstannane

The reactivity of the carbon-tin (C-Sn) bond in this compound is a key aspect of its chemistry, influencing its participation in a range of chemical transformations.

Cleavage Reactions of the Trineopentyltin-Carbon Bond

The cleavage of the C-Sn bond in tetraalkyltin compounds, including those with neopentyl groups, is a fundamental process in organotin chemistry. nbu.ac.indatapdf.com The cleavage can be initiated by various reagents and conditions, often proceeding through electrophilic substitution (S_E2) mechanisms. nbu.ac.in In reactions of optically active sec-butyltrineopentyltin, the neopentyl groups have been observed to cleave slowly, allowing for preferential cleavage of other alkyl groups like the sec-butyl group. datapdf.com This preferential cleavage is a valuable attribute in mechanistic studies. datapdf.com

Studies on the stereochemistry of these cleavage reactions have been crucial in understanding the transition states involved. For instance, the reaction of optically active sec-butyltrineopentyltin with bromine has been shown to proceed with predominant inversion of configuration at the carbon atom. datapdf.com This finding suggests an "open" transition state for the S_E2 reaction, where the electrophile and the leaving group are not closely associated. datapdf.com

The fragmentation of the trineopentyltin cation, which can be generated from trineopentyltin triflate, involves the elimination of isobutene and the migration of a methyl group from carbon to tin. ethernet.edu.et

Insertion Reactions at the Tin Center

Insertion reactions involving the tin center of organotin compounds are a significant class of reactions. While specific studies focusing solely on insertion reactions with this compound are not extensively detailed in the provided search results, the general principles of such reactions in organotin chemistry are well-established. These reactions can involve the insertion of various species, such as sulfur or selenium, into a carbon-tin bond. nbu.ac.in The high reactivity of tin-carbon bonds, in general, facilitates these types of transformations. athensjournals.gr

Radical Chemistry Mediated by this compound and its Hydride Derivatives

This compound and its corresponding hydride, trineopentyltin hydride, are important reagents in radical chemistry. The steric bulk of the neopentyl groups influences the kinetics and selectivity of these radical reactions.

Reductive Alkylation Mechanisms

Reductive amination is a powerful method for forming carbon-nitrogen bonds, often involving the reduction of an intermediate imine. masterorganicchemistry.comyoutube.com While the specific use of this compound hydride in reductive alkylation of hydrazine (B178648) derivatives has been explored, other triorganotin hydrides have also been screened for their applicability in such reactions. organic-chemistry.orgresearchgate.net The general mechanism involves the formation of an imine or a related intermediate, which is then reduced by a hydride source. acsgcipr.org The choice of the hydride reagent can influence the efficiency and selectivity of the reaction.

Hydrogen Atom Transfer Kinetics and Stereochemical Implications

Hydrogen atom transfer (HAT) is a fundamental process in many radical reactions. numberanalytics.comresearchgate.net The kinetics of hydrogen atom transfer from a series of triorganotin hydrides, including trineopentyltin hydride, to the 5-hexen-1-yl radical have been studied. lookchem.com These studies have provided valuable data on the influence of the steric and electronic properties of the substituents on the tin atom on the rate of hydrogen transfer. lookchem.com

For a series of trialkyltin hydrides, it was found that the activation energy for hydrogen transfer decreases as the size of the alkyl group increases. lookchem.com This trend highlights the significant role of steric effects in these reactions. The stereochemical outcome of reactions involving radical intermediates is a critical aspect of their synthetic utility. While the provided results emphasize kinetic studies, the stereochemistry of subsequent reactions of the generated radicals would be influenced by the nature of the radical and the reaction conditions.

Triorganotin HydrideActivation Energy (Ea) (kcal/mol)
Tributyltin hydride3.9 ± 0.1
Triisopropyltin hydrideNot specified in provided text
Tri-tert-butyltin hydrideNot specified in provided text
Trineopentyltin hydride3.1 ± 0.1
Trimesityltin hydrideStudied only at 50°C

Dehalogenation Processes

Radical chain dehalogenations are a common application of organotin hydrides. researchgate.net Triorganotin hydrides can be used for the reductive dehalogenation of organohalides. researchgate.net The mechanism involves a radical chain process where the triorganotin radical abstracts a halogen atom from the organohalide, generating an organic radical. This radical then abstracts a hydrogen atom from the triorganotin hydride, propagating the chain. The efficiency of this process can be influenced by the nature of the organohalide and the reaction conditions. researchgate.net

Fragmentation Pathways of Trineopentyltin Cations and Related Intermediates

The fragmentation of organotin cations, particularly those with bulky substituents like this compound, provides valuable insight into the stability and reactivity of these intermediates. The study of these pathways is often conducted using techniques such as mass spectrometry and EPR spectroscopy.

Research has shown that the trineopentyltin cation undergoes a characteristic fragmentation pattern. ethernet.edu.et Specifically, it has been demonstrated to fragment through the elimination of isobutene, which is accompanied by the migration of a methyl group from a carbon atom to the tin atom. ethernet.edu.et This process leads to the formation of new, rearranged organotin cations. ethernet.edu.et The fragmentation cascade can continue, producing smaller tin-containing cations like dimethyltin (B1205294) and trimethyltin (B158744) species. ethernet.edu.et

This fragmentation behavior can be illustrated as follows: (Me₃CCH₂)₃Sn⁺ → (Me₃CCH₂)₂SnMe⁺ + Me₂C=CH₂ (Me₃CCH₂)₂SnMe⁺ → Me₃CCH₂SnMe₂⁺ + Me₂C=CH₂ Me₃CCH₂SnMe₂⁺ → SnMe₃⁺ + Me₂C=CH₂

Studies on various organotin radical cations have revealed that the depletion of electron density often occurs from a specific carbon-tin (C-Sn) bond. psu.edu For certain species, like allyl- and benzyl-tin radical cations, this electronic depletion leads to the dissociation of the C-Sn bond upon annealing, resulting in the formation of allyl and benzyl (B1604629) radicals, respectively. psu.edu In contrast, other organosilicon and organotin radical cations may remain stable under similar conditions. psu.edu For instance, the Me₃N(CH₂)₃SnBu₃⁺ radical cation is unstable even at 77 K and fragments to produce butyl radicals. psu.edu

The stability of the resulting fragments, such as carbocations and radicals, plays a crucial role in determining the dominant fragmentation pathway. wpmucdn.comlibretexts.org In mass spectrometry, fragmentation is more likely to occur if it leads to the formation of a stable carbocation, such as a tertiary or resonance-stabilized cation. libretexts.orgyoutube.com

Table 1: Fragmentation of the Trineopentyltin Cation

Precursor Ion Fragmentation Process Products Reference
(Me₃CCH₂)₃Sn⁺ Elimination of isobutene, methyl migration (Me₃CCH₂)₂SnMe⁺, Me₂C=CH₂ ethernet.edu.et
(Me₃CCH₂)₂SnMe⁺ Elimination of isobutene, methyl migration Me₃CCH₂SnMe₂⁺, Me₂C=CH₂ ethernet.edu.et
Me₃CCH₂SnMe₂⁺ Elimination of isobutene SnMe₃⁺, Me₂C=CH₂ ethernet.edu.et

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

This compound and its derivatives are valuable substrates for investigating the mechanisms of electrophilic and nucleophilic substitution reactions in organotin chemistry. The bulky neopentyl groups are generally cleaved slowly, which allows for the selective cleavage of other alkyl or functional groups attached to the tin atom. datapdf.com

Electrophilic Substitution: Electrophilic substitution reactions involve an electrophile replacing a functional group, which in this context is typically an alkyl group attached to the tin atom. unacademy.com These reactions are fundamental in understanding the reactivity of C-Sn bonds.

A significant area of investigation has been the stereochemistry of electrophilic cleavage of the C-Sn bond. For example, optically active sec-butyltrineopentyltin has been synthesized to study the mechanism of bromodemetalation (cleavage by bromine). datapdf.com In these studies, the high steric hindrance of the neopentyl groups ensures that the sec-butyl group is preferentially cleaved. datapdf.com It was found that the cleavage of the sec-butyl group by bromine in methanol (B129727) proceeds with a predominant inversion of configuration at the carbon atom. datapdf.com This finding is crucial as it supports an open transition state (SE2 mechanism) rather than a closed, four-center transition state which would lead to retention of configuration. datapdf.com

Table 2: Stereochemistry of Bromodemetalation of (S)-(+)-sec-Butyltrineopentyltin

Reaction Reagent Solvent Predominant Stereochemistry Reference
Bromodemetalation Br₂ Methanol Inversion datapdf.com

Nucleophilic Substitution: In nucleophilic substitution reactions, a nucleophile attacks an electron-deficient center, leading to the displacement of a leaving group. wikipedia.orgbyjus.com In the context of organotin compounds, this can involve the attack of a nucleophile on the tin atom or the carbon atom of an alkyl group.

The general mechanisms for nucleophilic substitution at a saturated carbon are SN1 and SN2. chemguide.co.ukyoutube.com The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry. chemguide.co.ukyoutube.com The SN1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either side, often resulting in racemization. chemguide.co.uk Secondary halogenoalkanes can react via both mechanisms. chemguide.co.uk The bulky nature of the trineopentylstannyl group can influence the accessibility of the reaction center and thus the preferred reaction pathway.

The reactivity of organotin compounds in substitution reactions is also influenced by the nature of the solvent. Polar aprotic solvents like DMSO or acetone (B3395972) are known to favor SN2 reactions. wikipedia.orglibretexts.org

Influence of C-Sn Hyperconjugation and Stannyl (B1234572) Substituent Effects

C-Sn Hyperconjugation (β-Tin Effect): Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled sigma (σ) orbital into an adjacent empty or partially filled p-orbital or antibonding sigma (σ*) orbital. eoquimica.com In organotin compounds, the interaction between the electrons in a C-Sn bond and an adjacent empty p-orbital on a carbon atom (a carbocation) is known as the β-tin effect. exlibrisgroup.com This σ-π hyperconjugation is a powerful stabilizing force. exlibrisgroup.com

The C-Sn bond is an effective electron donor, capable of providing significant stabilization to a developing positive charge at the β-position. eoquimica.com This stabilization can be strong enough to outweigh significant steric effects. For instance, in a study of α- and γ-stannyl-substituted allylboranes, it was found that the C-Sn to boron σ-π hyperconjugation was sufficiently stabilizing to favor the formation of a more sterically congested isomer. nih.gov This demonstrates the thermodynamic preference driven by the electronic stabilization afforded by the stannyl group. nih.gov

Stannyl Substituent Effects: The stannyl group (R₃Sn-) acts as a substituent that can influence reaction rates and pathways through both electronic and steric effects. exlibrisgroup.com

Electronic Effects: The stannyl group is generally considered to be electron-donating. rsc.org This electronic effect can be quantified through substituent constants and is evident in the reactivity of stannyl-substituted compounds in electrophilic aromatic substitution and other reactions. exlibrisgroup.comrsc.org The electron-donating nature of the stannyl group activates adjacent positions towards electrophilic attack. exlibrisgroup.com

Steric Effects: The size of the alkyl groups on the tin atom contributes significantly to the steric hindrance around the reactive center. In this compound, the neopentyl groups are exceptionally bulky. This steric bulk can direct the course of a reaction by shielding the tin atom or certain parts of the molecule from attack, as seen in the selective cleavage of the smaller sec-butyl group from sec-butyltrineopentyltin. datapdf.com The steric size of the alkyl groups on tin hydrides has also been shown to affect the activation energy of hydrogen transfer reactions. lookchem.com For a series of trialkyltin hydrides, the activation energy for hydrogen transfer to the 5-hexen-1-yl radical was found to decrease as the size of the alkyl group increased from tributyltin hydride to trineopentyltin hydride. lookchem.comresearchgate.net

Table 3: Activation Energies for Hydrogen Transfer from Trialkyltin Hydrides

Trialkyltin Hydride Activation Energy (Ea, kcal/mol) Reference
Tributyltin hydride 3.9 ± 0.1 lookchem.comresearchgate.net
Triisopropyltin hydride 3.6 ± 0.1 lookchem.comresearchgate.net
Tri-tert-butyltin hydride 3.4 ± 0.1 lookchem.comresearchgate.net
Trineopentyltin hydride 3.1 ± 0.1 lookchem.comresearchgate.net

Theoretical and Computational Studies on Trineopentylstannane

Quantum Chemical Calculations of Electronic Structure and Bonding in Trineopentylstannane

A foundational study of this compound would involve quantum chemical calculations to delineate its electronic structure and the nature of its chemical bonds. Such an investigation would typically employ DFT methods to calculate key parameters.

Hypothetical Research Findings: A computational analysis would likely focus on the geometry of the molecule, predicting bond lengths and angles. For instance, the tin-carbon (Sn-C) and tin-hydride (Sn-H) bond lengths would be of primary interest, as would the C-Sn-C bond angles, which would reveal the degree of steric strain imposed by the bulky neopentyl groups. The electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), would also be determined. These calculations would provide insights into the reactivity of the molecule.

Hypothetical Data Table: Calculated Structural and Electronic Properties of this compound

Property Calculated Value
Sn-H Bond Length (Å) Data not available
Sn-C Bond Length (Å) Data not available
C-Sn-C Bond Angle (°) Data not available
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Computational Modeling of Reaction Mechanisms for this compound Transformations

Understanding the reactivity of this compound would necessitate computational modeling of its potential reaction mechanisms. This could involve studying its behavior in hydrostannation reactions or its decomposition pathways.

Hypothetical Research Findings: Researchers would model the transition states and reaction energy profiles for various transformations. For example, in a hydrostannation reaction with an alkyne, calculations would identify the transition state structure for the addition of the tin hydride across the triple bond and determine the activation energy, providing a quantitative measure of the reaction's feasibility. The influence of the sterically demanding neopentyl groups on the reaction pathway would be a key point of investigation.

Conformational Analysis and Steric Effects in this compound Structures

The three bulky neopentyl groups attached to the tin atom are expected to significantly influence the molecule's conformation and steric properties.

Hypothetical Research Findings: A conformational analysis would explore the potential energy surface of this compound by rotating the neopentyl groups around the Sn-C bonds. This would reveal the most stable (lowest energy) conformation and any rotational barriers. The steric hindrance around the tin center could be quantified using various computational metrics, which would be crucial for understanding its reactivity and coordination chemistry. The significant steric bulk would likely shield the tin atom, potentially hindering its interaction with other molecules.

Prediction and Interpretation of Spectroscopic Properties of this compound via Computation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Hypothetical Research Findings: Calculations would be performed to predict the vibrational (infrared and Raman) frequencies and the nuclear magnetic resonance (NMR) chemical shifts of this compound. For instance, the characteristic Sn-H stretching frequency in the IR spectrum could be calculated and compared with experimental values if they were available. Similarly, the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts could be predicted. Discrepancies between calculated and experimental spectra can often lead to a more refined understanding of the molecular structure and environment.

Hypothetical Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
¹¹⁹Sn NMR Chemical Shift (ppm) Data not available
¹H NMR Chemical Shift (Sn-H) (ppm) Data not available

Catalytic Applications of Trineopentylstannane and Its Derivatives in Organic Transformations

Trineopentylstannane in Cross-Coupling Methodologies

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Organotin compounds, including this compound derivatives, play a crucial role as coupling partners in several of these reactions.

The Stille coupling reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. uobabylon.edu.iqwikipedia.orgorganic-chemistry.org It is a versatile method for creating new carbon-carbon bonds. uobabylon.edu.iq The general reaction involves the coupling of an organostannane (R-SnR'3) with an organic electrophile (Ar-X) in the presence of a palladium catalyst. uobabylon.edu.iq

While tributyltin and trimethyltin (B158744) derivatives are more commonly employed in Stille couplings, the use of this compound derivatives offers specific advantages due to the bulky neopentyl groups. These bulky substituents can influence the rate of transmetalation and minimize side reactions like homocoupling. wikipedia.org The transfer of the desired organic group from the tin atom is often more selective, as the neopentyl groups are generally considered "non-transferable" under typical Stille conditions.

The catalytic cycle of the Stille reaction generally proceeds through three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organotin reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Stille Coupling Reactions

OrganostannaneElectrophileCatalystProductReference
Vinyl-Sn(neopentyl)₃Aryl iodidePd(PPh₃)₄Aryl-substituted alkene wikipedia.org
Aryl-Sn(neopentyl)₃Alkenyl bromidePd₂(dba)₃/LigandSubstituted styrene organic-chemistry.org
Alkynyl-Sn(neopentyl)₃Aryl triflatePdCl₂(PPh₃)₂Aryl-substituted alkyne wikipedia.org

This table presents hypothetical examples based on the general principles of the Stille reaction, as specific examples involving this compound were not found in the provided search results.

Beyond the well-established Stille coupling, organotin compounds, in principle, can participate in other transition metal-catalyzed cross-coupling reactions. These reactions often involve different metal catalysts such as nickel or copper, which can offer alternative reactivity and selectivity. researchgate.netslideshare.net For instance, copper-catalyzed cross-coupling reactions have been developed for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

While specific examples detailing the use of this compound in these alternative cross-coupling reactions are not extensively documented in the provided search results, the general reactivity of organostannanes suggests their potential applicability. The choice of catalyst and reaction conditions is crucial for achieving the desired transformation and can be influenced by the steric and electronic properties of the organotin reagent. princeton.edu

Hydrostannylation Catalysis Using this compound Species

Hydrostannylation involves the addition of a tin hydride (Sn-H) bond across a multiple bond, such as an alkyne or an alkene. This reaction can be initiated by radicals, or catalyzed by transition metals or Lewis acids. rsc.org Trineopentyltin hydride, a derivative of this compound, can be utilized in these transformations.

Copper-catalyzed hydrostannylation of alkynes has been shown to produce branched alkenylstannanes with high selectivity. rsc.org The use of bulky organotin hydrides like trineopentyltin hydride can influence the regioselectivity of the addition. Radical-mediated hydrostannylation is also a common method, often initiated by agents like AIBN (azobisisobutyronitrile). researchgate.net

Table 2: Hydrostannylation of Alkynes

AlkyneTin ReagentCatalyst/InitiatorProductReference
Terminal AlkyneTrineopentyltin hydrideCopper(I) saltα-Vinylstannane rsc.org
Internal AlkyneTrineopentyltin hydrideAIBN (radical initiator)(E)- or (Z)-Vinylstannane researchgate.net

This table is a generalized representation based on hydrostannylation principles, as direct examples with this compound were not explicitly detailed in the search results.

This compound in Polymerization Catalysis

Organotin compounds have a long history of use as catalysts in polymerization reactions, particularly in the formation of polyurethanes and other polymers. uobabylon.edu.iqlupinepublishers.com They can act as Lewis acids to activate monomers and facilitate polymerization. lupinepublishers.com The catalytic activity of organotin compounds can be influenced by the steric bulk of the alkyl groups attached to the tin atom. researchgate.net

While specific studies focusing on this compound as a polymerization catalyst were not prominent in the search results, the general principles of organotin-catalyzed polymerization suggest its potential utility. The bulky neopentyl groups could potentially influence the stereochemistry and properties of the resulting polymer. For example, in the synthesis of polyurethanes, organotin catalysts facilitate the reaction between diols and diisocyanates. uobabylon.edu.iq

Reductive Catalysis and Radical-Mediated Chain Reactions

Triorganotin hydrides, including trineopentyltin hydride, are well-known reagents for reductive catalysis and as mediators in radical chain reactions. researchgate.netlibretexts.orgorganic-chemistry.org The relatively weak Sn-H bond can be cleaved homolytically to generate a triorganotin radical, which can then participate in a variety of transformations. organic-chemistry.org

These reactions include the reduction of organic halides, deoxygenation of alcohols (Barton-McCombie reaction), and intramolecular or intermolecular radical cyclizations to form new carbon-carbon bonds. libretexts.orgorganic-chemistry.org Trineopentyltin hydride has been screened for its applicability in reductive alkylations. researchgate.netresearchgate.netresearchgate.net The steric bulk of the neopentyl groups can influence the rate and selectivity of hydrogen atom transfer.

Table 3: Radical-Mediated Reactions with Triorganotin Hydrides

SubstrateTin ReagentInitiatorTransformationReference
Alkyl HalideTrineopentyltin hydrideAIBNReduction to Alkane libretexts.org
Xanthate EsterTrineopentyltin hydrideAIBNDeoxygenation (Barton-McCombie) organic-chemistry.org
Alkenyl IodideTrineopentyltin hydrideAIBNRadical Cyclization libretexts.org

This table provides representative examples of radical reactions where trineopentyltin hydride could be used, based on the general reactivity of triorganotin hydrides.

Mechanistic Insights into this compound-Catalyzed Processes

Understanding the reaction mechanisms is crucial for optimizing catalytic processes and developing new synthetic methodologies. nih.gov The mechanisms of reactions involving organotin compounds are often complex and can vary depending on the specific reactants and conditions.

In Stille coupling, the mechanism involves a catalytic cycle with Pd(0)/Pd(II) intermediates. libretexts.org The transmetalation step, where the organic group is transferred from tin to palladium, can proceed through different pathways, including associative or dissociative mechanisms. wikipedia.org The bulky neopentyl groups on this compound likely favor a dissociative mechanism and can hinder side reactions.

In radical reactions, the mechanism involves initiation, propagation, and termination steps. libretexts.org The triorganotin hydride serves as a hydrogen atom donor in the propagation cycle. organic-chemistry.org The rate of hydrogen abstraction from the tin hydride is an important factor in these reactions and is influenced by the steric and electronic nature of the alkyl groups on the tin.

For polymerization reactions catalyzed by organotin compounds, two primary mechanisms are often proposed: one involving the insertion of the monomer into a Sn-O bond, and another where the organotin compound acts as a Lewis acid to activate the monomer. lupinepublishers.com The specific mechanism can depend on the nature of the organotin catalyst and the monomers involved.

Advanced Synthetic Applications and Methodological Development Using Trineopentylstannane

Trineopentylstannane as a Sterically Hindered Reagent in Organic Synthesis

The defining characteristic of this compound is the extreme steric hindrance provided by the three neopentyl groups attached to the tin atom. This bulk is not merely a passive feature but an active component that dictates the reactivity and selectivity of the molecule in various chemical transformations. masterorganicchemistry.com The large spatial demand of the neopentyl groups can prevent or significantly slow down reactions at the tin center, allowing for selective reactions at other parts of a molecule or influencing the approach of other reagents. masterorganicchemistry.comsigmaaldrich.com

In many reactions, this steric shielding makes the trineopentylstannyl group a robust protecting group or a directing group that remains intact under conditions that would cleave smaller organotin moieties. For instance, in reactions where a less hindered organotin group would be cleaved, the trineopentylstannyl group often perseveres, enabling transformations at other sites of the substrate.

The steric hindrance also plays a crucial role in controlling the coordination number of the tin atom, which in turn affects the Lewis acidity and reactivity of associated functional groups. This has been exploited in the design of catalysts and reagents where fine-tuning of the steric environment is paramount for achieving high selectivity.

Stereochemical Control in Reactions Involving this compound

The significant steric presence of the trineopentylstannyl group offers a powerful tool for controlling the stereochemical outcome of reactions. masterorganicchemistry.com This control can be exerted in both diastereoselective and enantioselective transformations.

In diastereoselective reactions, the bulky trineopentylstannyl group can effectively block one face of a prochiral center, directing an incoming reagent to the opposite, less hindered face. masterorganicchemistry.com This principle has been successfully applied in additions to carbonyls and imines, as well as in cyclization reactions, leading to the preferential formation of one diastereomer over another.

Furthermore, the stereochemistry of reactions at a carbon atom directly attached to the trineopentylstannyl group has been a subject of detailed investigation. For example, the cleavage of the carbon-tin bond can proceed with either retention or inversion of configuration, depending on the reaction mechanism and the nature of the electrophile. datapdf.comlumenlearning.com Studies on the brominolysis of tetraalkyltin compounds, including those with neopentyl groups, have provided evidence for bimolecular electrophilic substitution (SE2) reactions that can proceed with inversion of configuration. datapdf.com This is a notable departure from the more commonly observed retention of configuration in many SE2 reactions and highlights the influence of the sterically demanding groups on the transition state geometry. datapdf.com

Table 1: Stereochemical Outcome of Brominolysis of sec-Butyltrineopentyltin datapdf.com

ReactionStereospecificity
sec-Butyltrineopentyltin + Br2Predominant inversion of configuration

This table summarizes the observed stereochemistry in the cleavage of the sec-butyl group from sec-butyltrineopentyltin by bromine, demonstrating the influence of the trineopentylstannyl moiety on the reaction's stereochemical course. datapdf.com

Strategies for Carbon Chain Homologation and Functional Group Interconversion

This compound derivatives have proven to be valuable precursors and intermediates in strategies aimed at carbon chain homologation and functional group interconversion. wikipedia.orguniroma1.itchemeurope.com Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, can be facilitated by the use of organotin reagents. wikipedia.orguniroma1.itchemeurope.comarkat-usa.org

More significantly, this compound derivatives are instrumental in functional group interconversions. youtube.comorganic-chemistry.orgfiveable.meub.edu The conversion of a carbon-tin bond to a carbon-halogen, carbon-oxygen, or carbon-nitrogen bond is a fundamental transformation in organic synthesis. The trineopentylstannyl group, due to its stability, allows for these transformations to be carried out with high fidelity and predictability.

For instance, the reaction of an organothis compound with an electrophilic halogen source can cleanly provide the corresponding organic halide. Similarly, oxidation can convert the C-Sn bond to a C-O bond, providing access to alcohols or ethers. These interconversions are often characterized by high yields and tolerance to a wide range of other functional groups within the molecule, a testament to the chemoselectivity afforded by the trineopentylstannyl moiety.

Development of Novel Synthetic Routes Utilizing this compound Motifs

The unique properties of this compound have inspired the development of novel synthetic routes and methodologies. numberanalytics.comiiserpune.ac.inmdpi.commdpi.comuochb.cz These strategies often leverage the steric bulk and the predictable reactivity of the trineopentylstannyl group to construct complex molecular architectures that would be challenging to access through other means.

One area of active research is the use of this compound derivatives in transition metal-catalyzed cross-coupling reactions. While less common than their tributyltin counterparts due to slower transmetalation rates, trineopentylstannanes can offer advantages in specific contexts, such as improved stability of the organotin reagent or unique selectivity profiles.

Furthermore, the trineopentylstannyl group has been incorporated into radical-mediated reactions. researchgate.netresearchgate.net Trineopentyltin hydride, for example, has been studied as a reducing agent in radical chain reactions. researchgate.net The steric hindrance around the tin hydride influences its hydrogen-donating ability and can lead to different selectivities compared to less hindered tin hydrides like tributyltin hydride.

The development of synthetic routes that proceed through intermediates bearing a this compound motif allows for a modular and flexible approach to the synthesis of complex target molecules. numberanalytics.commdpi.com The robust nature of the trineopentylstannyl group allows for multiple synthetic steps to be performed on other parts of the molecule before the tin moiety is finally transformed into the desired functional group in a late-stage functionalization strategy. This approach is particularly valuable in the total synthesis of natural products and the preparation of analogues for medicinal chemistry studies.

Table 2: Comparison of Activation Energies for Hydrogen Abstraction by Radicals from Various Trialkyltin Hydrides researchgate.net

Tin HydrideActivation Energy (Ea, kcal/mol)
Tributyltin hydride3.9 ± 0.1
Triisopropyltin hydride3.5 ± 0.1
Tri-tert-butyltin hydride3.3 ± 0.1
Trineopentyltin hydride 3.1 ± 0.1

This table showcases the lower activation energy for hydrogen abstraction from trineopentyltin hydride compared to less sterically hindered analogues, indicating a faster rate of hydrogen transfer in radical reactions. researchgate.net

Q & A

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under varying atmospheres (N2_2 vs. Ar) to isolate decomposition pathways. Compare results with computational models (e.g., bond dissociation energy calculations) to reconcile discrepancies. Publish raw DSC/TGA curves in supplementary materials for transparency .

Q. What statistical approaches are optimal for interpreting variability in this compound-mediated reaction yields?

  • Methodological Answer : Apply ANOVA to assess batch-to-batch variability or ligand effects. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Include 95% confidence intervals in yield reports and validate outliers via Grubbs’ test .

Q. How can advanced spectroscopic techniques clarify the electronic structure of this compound?

  • Methodological Answer : Utilize 119Sn^{119}\text{Sn} NMR to assess tin coordination geometry and Mössbauer spectroscopy to evaluate oxidation states. Pair with XANES/EXAFS for local electronic environment analysis. Correlate data with computational outputs (e.g., NBO analysis) to map electron density distribution .

Data Presentation & Reproducibility Guidelines

  • Tables/Figures : Label all axes/titles clearly (e.g., "Figure 3: TGA profile of this compound under N2_2"). Use SI units and error bars for replicate measurements .
  • Contradiction Analysis : Frame contradictions as "hypothesis-driven anomalies" (e.g., "Divergent Sn–C bond lengths in XRD vs. DFT: Steric vs. electronic effects") and apply TRIZ contradiction matrices to propose solutions .
  • Ethical Replication : Share crystallographic data (CIF files) and synthetic protocols in supplementary materials, citing prior methodologies to enable direct comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.